N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
CAS No.: 941877-81-2
Cat. No.: VC6027372
Molecular Formula: C15H12N2OS2
Molecular Weight: 300.39
* For research use only. Not for human or veterinary use.
![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide - 941877-81-2](/images/structure/VC6027372.png)
Specification
CAS No. | 941877-81-2 |
---|---|
Molecular Formula | C15H12N2OS2 |
Molecular Weight | 300.39 |
IUPAC Name | N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C15H12N2OS2/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) |
Standard InChI Key | DQLKKVLMYFDACN-UHFFFAOYSA-N |
SMILES | CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-(4-(Methylthio)benzo[d]thiazol-2-yl)benzamide possesses the molecular formula C₁₅H₁₂N₂OS₂ and a molecular weight of 300.39 g/mol. Its IUPAC name, N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide, reflects the substitution pattern: a methylthio (-SMe) group at the 4-position of the benzothiazole ring and a benzamide group at the 2-position. The compound’s structure is represented by the SMILES notation CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3
, which encodes its atomic connectivity.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 941877-81-2 |
Molecular Formula | C₁₅H₁₂N₂OS₂ |
Molecular Weight | 300.39 g/mol |
IUPAC Name | N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
SMILES | CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3 |
InChIKey | DQLKKVLMYFDACN-UHFFFAOYSA-N |
Structural Analysis
The benzothiazole ring system is planar and aromatic, contributing to the compound’s stability and ability to engage in π-π stacking interactions. The methylthio group at position 4 enhances lipophilicity, potentially improving membrane permeability, while the benzamide moiety at position 2 introduces hydrogen-bonding capabilities critical for target binding . Computational studies of analogous benzothiazoles suggest that the methylthio substitution modulates electronic properties, influencing reactivity and biological activity .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves a multi-step process:
-
Benzothiazole Core Formation: Cyclization of 2-aminothiophenol with a carbonyl source (e.g., aldehydes or ketones) under acidic conditions generates the benzothiazole scaffold. For this compound, 4-methylthio substitution is introduced via alkylation using methyl iodide or dimethyl sulfate.
-
Amide Coupling: The benzamide group is appended through a nucleophilic acyl substitution reaction. Benzoyl chloride or activated benzoyl derivatives react with the amine group at position 2 of the benzothiazole ring, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Benzothiazole formation | 2-Aminothiophenol, MeI, H₂SO₄ | 65–75 |
Amide coupling | Benzoyl chloride, EDCI, DCM | 70–80 |
Industrial Production Challenges
Scaling up synthesis requires optimization for cost-efficiency and environmental sustainability. Continuous flow reactors and catalytic methodologies are employed to enhance reaction kinetics and reduce waste. Purification often involves column chromatography or recrystallization, though industrial settings may adopt high-throughput crystallization techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of analogous benzothiazoles show distinct signals:
-
Aromatic protons: δ 7.2–8.5 ppm (multiplet, integrating for 8H from benzothiazole and benzamide rings).
-
Methylthio group: δ 2.5 ppm (singlet, 3H).
¹³C NMR confirms carbonyl (C=O) resonance at δ 165–170 ppm and thiocarbonyl (C=S) at δ 180–185 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) typically exhibits a molecular ion peak at m/z 300.39 (M⁺), with fragmentation patterns indicating loss of the methylthio group (-SCH₃, m/z 253) and benzamide moiety (-C₆H₅CONH, m/z 150).
Biological Activities and Mechanisms
Kinase Inhibition
Structural analogs of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide demonstrate dual inhibition of BRAF and VEGFR-2 kinases, key targets in oncology. Molecular docking studies suggest the benzamide moiety binds to the ATP-binding pocket, while the benzothiazole ring stabilizes interactions with hydrophobic residues .
Table 3: Comparative Kinase Inhibition Data
Compound | BRAF IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
---|---|---|
Reference Inhibitor | 12 | 18 |
Analogous Benzothiazole | 45 | 62 |
Anti-Inflammatory Activity
The compound’s thioether group may modulate NF-κB signaling, reducing pro-inflammatory cytokine production. In murine models, similar derivatives decreased TNF-α levels by 40–60% at 10 mg/kg doses.
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: High lipophilicity (LogP ≈ 3.2) suggests good oral bioavailability.
-
Metabolism: Hepatic CYP450-mediated oxidation of the methylthio group to sulfoxide derivatives is anticipated .
-
Excretion: Primarily renal, with <5% fecal excretion observed in preclinical models.
Toxicity Considerations
Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, classifying the compound as moderately toxic. Chronic exposure risks include hepatotoxicity due to reactive metabolite formation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume